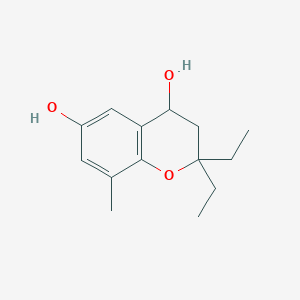![molecular formula C13H17NO B14278043 3-Phenoxy-1-azabicyclo[2.2.2]octane CAS No. 138740-66-6](/img/structure/B14278043.png)
3-Phenoxy-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-1-azabicyclo[222]octane is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1-azabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the azabicyclo[2.2.2]octane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Phenoxy Group Introduction: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, alkyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Phenoxy-substituted derivatives.
Scientific Research Applications
3-Phenoxy-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxy group enhances its lipophilicity, allowing it to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing structure but without the phenoxy group.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness
3-Phenoxy-1-azabicyclo[2.2.2]octane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and chemical synthesis.
Properties
CAS No. |
138740-66-6 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-phenoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)15-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2 |
InChI Key |
NTGFWOVUWQMZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
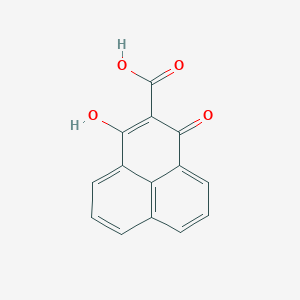

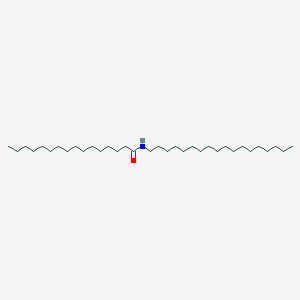

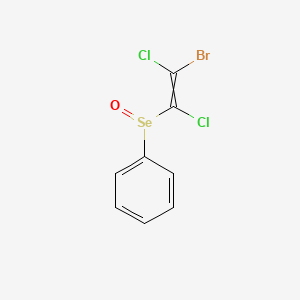
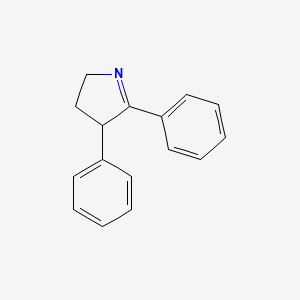
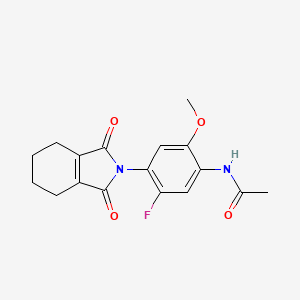
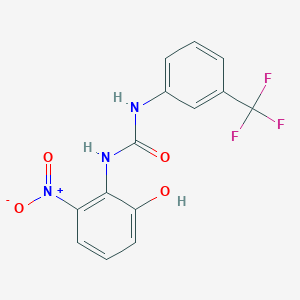
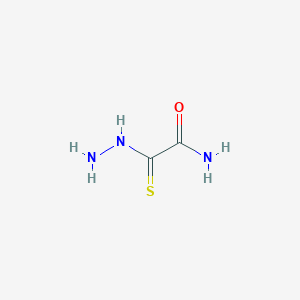
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
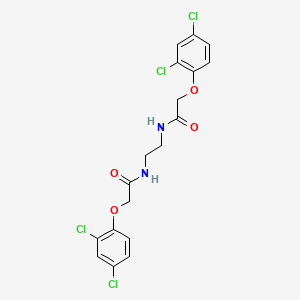
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
